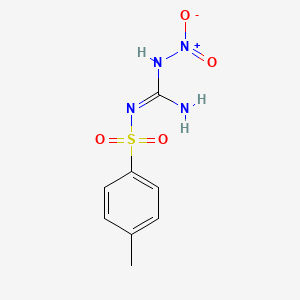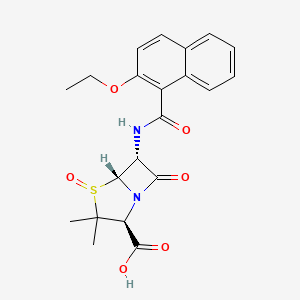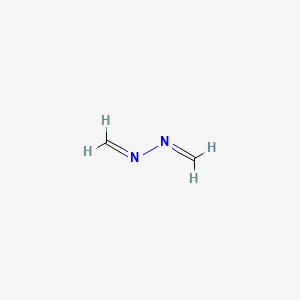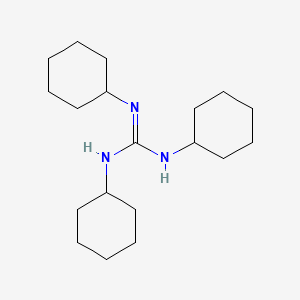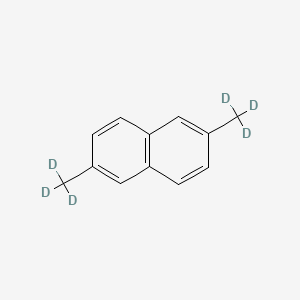![molecular formula C7H5Cl3S B13418502 1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)
1,4-Dichloro-2-[(chloromethyl)thio]-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-[(chloromethyl)thio]-benzene is an organic compound with the molecular formula C7H5Cl3S It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a chloromethylthio group is attached at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[(chloromethyl)thio]-benzene typically involves the chlorination of 2-[(methylthio)]-benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 1 and 4 positions of the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of large-scale reactors and automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-[(chloromethyl)thio]-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloromethylthio group to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthio derivatives.
Substitution: Corresponding substituted benzene derivatives.
科学的研究の応用
1,4-Dichloro-2-[(chloromethyl)thio]-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,4-Dichloro-2-[(chloromethyl)thio]-benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The chloromethylthio group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The exact molecular pathways and targets depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-methylbenzene: Similar structure but lacks the chloromethylthio group.
1,4-Dichloro-2-ethylbenzene: Similar structure with an ethyl group instead of the chloromethylthio group.
1,4-Dichloro-2-(methylthio)benzene: Similar structure with a methylthio group instead of the chloromethylthio group.
Uniqueness
1,4-Dichloro-2-[(chloromethyl)thio]-benzene is unique due to the presence of the chloromethylthio group, which imparts distinct chemical reactivity and potential applications. This functional group allows for a variety of chemical transformations, making the compound versatile in synthetic chemistry and industrial applications.
特性
IUPAC Name |
1,4-dichloro-2-(chloromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3S/c8-4-11-7-3-5(9)1-2-6(7)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIAQGNGTVYPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

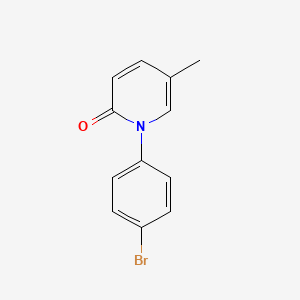


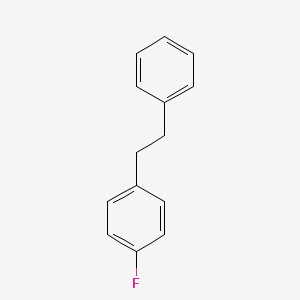
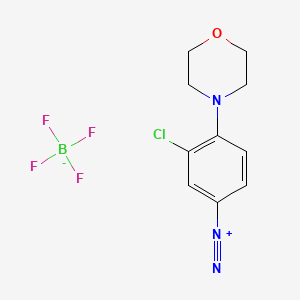


![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
